3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine
Overview
Description
“3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine” is a chemical compound . It is also known as “3-(4-methoxyphenyl)-1-propanamine” and has the molecular formula C10H15NO . It is used in organic synthesis and is integral to the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .
Molecular Structure Analysis
The molecular structure of “3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine” is represented by the InChI code 1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 .Physical And Chemical Properties Analysis
“3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine” is a liquid at room temperature . It has a molecular weight of 165.24 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Melanin Biosynthesis Inhibition
The compound (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene and closely related to 3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine, has been found to inhibit melanin production. This inhibition of tyrosinase activity, crucial in melanin biosynthesis, indicates potential use as a skin whitening agent. The compound also shows UV-blocking effects and SOD-like activity, providing protection against auto-oxidation (Choi et al., 2002).
Crystal Structure Analysis
The crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, derived from a reaction involving a compound similar to 3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine, exhibits interesting features like disorder in the methoxybenzyl groups. This analysis can contribute to understanding the structural aspects of related compounds (Rivera et al., 2022).
Synthesis of Optical Active Intermediates
The compound has been used in the synthesis of optical active intermediates for medications like (R,R)-formoterol. A study demonstrates its synthesis from d-alanine, highlighting its role in producing medically relevant compounds (Fan et al., 2008).
Electrophilic Amination Studies
Electrophilic amination of certain carbamates, including those related to 3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine, has been researched. This process leads to various substituted aromatic carbamates, essential in chemical synthesis and possibly pharmaceutical development (Velikorodov et al., 2020).
Hydrogel Modification
Research on radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amines, including analogs of 3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine, reveals improved thermal stability and promising biological activities. These findings are significant for medical applications, particularly in designing new materials (Aly & El-Mohdy, 2015).
Safety And Hazards
“3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine” is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . The compound may have a stimulating effect on the central nervous system, so it should be used with caution . Wetting the skin or inhaling vapors may cause irritation and allergic reactions .
properties
IUPAC Name |
3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-14-9-3-8-13-10-11-4-6-12(15-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFWYICRTCPUQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397352 | |
Record name | 3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine | |
CAS RN |
884497-42-1 | |
Record name | 4-Methoxy-N-(3-methoxypropyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884497-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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